molecular formula C18H20N4O2S B2429981 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 671199-41-0

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2429981
CAS No.: 671199-41-0
M. Wt: 356.44
InChI Key: YMYSSKBFHDSIOM-UHFFFAOYSA-N
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Description

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Future Directions

The future research directions for [1,2,4]triazolo[4,3-a]quinoline derivatives could involve further exploration of their antimicrobial properties . Additionally, the development of more efficient synthesis methods could also be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSSKBFHDSIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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